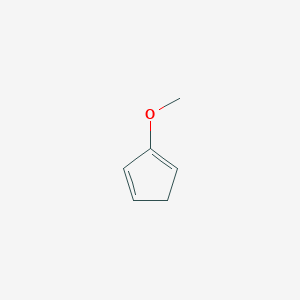
2-Methoxycyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with two conjugated double bonds and a methoxy group attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclopenta-1,3-diene can be achieved through several methods. One common approach involves the methoxylation of cyclopentadiene. This reaction typically requires the use of methanol and an acid catalyst to facilitate the addition of the methoxy group to the cyclopentadiene ring.
Industrial Production Methods: Industrial production of this compound often involves the steam cracking of naphtha, which yields cyclopentadiene as a byproduct. The cyclopentadiene is then subjected to methoxylation under controlled conditions to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxycyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cyclopentane derivatives.
Substitution: Various substituted cyclopentadienes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Methoxycyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the field of cycloaddition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactive diene structure
Wirkmechanismus
The mechanism of action of 2-Methoxycyclopenta-1,3-diene in chemical reactions typically involves the interaction of its conjugated double bonds with various reagents. In cycloaddition reactions, for example, the compound acts as a diene, reacting with dienophiles to form cyclic adducts. The methoxy group can influence the reactivity and selectivity of these reactions by donating electron density to the ring system .
Similar Compounds:
Cyclopentadiene: Lacks the methoxy group and is more reactive in cycloaddition reactions.
2-Methylcyclopentadiene: Contains a methyl group instead of a methoxy group, leading to different reactivity and applications.
Cyclohexa-1,3-diene: A six-membered ring analogue with similar conjugated double bonds but different chemical properties.
Uniqueness: this compound is unique due to the presence of the methoxy group, which can modulate its reactivity and make it suitable for specific synthetic applications. This functional group also imparts different physical and chemical properties compared to its analogues .
Eigenschaften
| 77079-05-1 | |
Molekularformel |
C6H8O |
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
2-methoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C6H8O/c1-7-6-4-2-3-5-6/h2,4-5H,3H2,1H3 |
InChI-Schlüssel |
FKSYGEBHBFSGHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/no-structure.png)


